molecular formula C5H9N B8430722 1H-Pyrrole, 2,3-dihydro-1-methyl-

1H-Pyrrole, 2,3-dihydro-1-methyl-

Cat. No.: B8430722
M. Wt: 83.13 g/mol
InChI Key: UVAJCDOUVGWEFK-UHFFFAOYSA-N
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Description

1H-Pyrrole, 2,3-dihydro-1-methyl- (CAS: N/A) is a partially saturated pyrrole derivative characterized by a five-membered ring with one double bond (2,3-dihydro) and a methyl substituent at the 1-position. This structural modification reduces aromaticity compared to fully unsaturated pyrroles, altering electronic properties and reactivity.

Properties

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

IUPAC Name

1-methyl-2,3-dihydropyrrole

InChI

InChI=1S/C5H9N/c1-6-4-2-3-5-6/h2,4H,3,5H2,1H3

InChI Key

UVAJCDOUVGWEFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-Methyl Pyrrole (1H-Pyrrole, 1-Methyl-; CAS 96-54-8)

  • Structure : Fully unsaturated pyrrole ring with a methyl group at the 1-position.
  • Key Properties :
    • Physical State : Clear yellow to light brown liquid .
    • LogP : 1.21 (moderate lipophilicity) .
    • Hazards : Flammable (Risk Code R11) .
  • Comparison :
    • The unsaturated structure of N-methyl pyrrole confers aromatic stability, making it less reactive toward electrophilic substitution compared to the dihydro variant.
    • The dihydro modification in 1H-Pyrrole, 2,3-dihydro-1-methyl- likely reduces planarity, increasing flexibility and altering intermolecular interactions.

2H-Pyrrole, 3,4-Dihydro-2,2,3,3,5-Pentamethyl-, 1-Oxide

  • Structure : 3,4-Dihydro pyrrole with five methyl groups and an N-oxide moiety .
  • Key Properties :
    • Boiling Point : 120°C at 2 Torr .
    • Density : 0.92 g/cm³ .
    • pKa : ~2.81 (acidic due to N-oxide) .
  • Comparison: The N-oxide group enhances polarity and acidity, contrasting with the non-oxidized 1H-Pyrrole, 2,3-dihydro-1-methyl-.

Sulfonated Pyrroles (e.g., 4-Aroyl-3-(Pyrazolylsulfonyl)-1H-Pyrrole)

  • Structure : Pyrrole derivatives with sulfonyl and aroyl substituents .
  • Key Properties :
    • Biological Activity : Antimicrobial activity observed in compounds 7c and 9c .
  • Comparison: Sulfonyl groups are electron-withdrawing, directing electrophilic attacks to specific ring positions.

Brominated Pyrrolopyridine (1H-Pyrrolo[2,3-b]pyridine Derivative)

  • Structure : Fused bicyclic system with bromine and phenylsulfonyl groups .
  • Key Properties :
    • Molecular Weight : 409.25 g/mol .
    • Applications : Pharmaceutical intermediate (e.g., in WO2011/73263 A1) .
  • Comparison: The bicyclic framework enhances rigidity and molecular weight, impacting bioavailability and target binding compared to the monocyclic dihydro-methyl pyrrole.

Comparative Data Table

Compound Structure Features Key Properties Applications/Notes
1H-Pyrrole, 2,3-dihydro-1-methyl- 2,3-Dihydro ring, 1-methyl substituent Data limited; inferred reduced aromaticity Potential in flexible intermediates
N-Methyl pyrrole Fully unsaturated, 1-methyl LogP: 1.21; flammable Solvent, synthesis precursor
3,4-Dihydro pentamethyl N-oxide N-oxide, 5 methyl groups pKa ~2.81; density 0.92 g/cm³ Acidic catalyst or ligand
Sulfonated pyrroles Sulfonyl/aroyl substituents Antimicrobial activity Biomedical applications
Brominated pyrrolopyridine Fused ring, bromine substituent MW 409.25; high polarity Pharmaceutical intermediates

Preparation Methods

Critical Parameters

  • Base Selection : Potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 80°C drives cyclization.

  • Methylation Strategy : Introducing a methyl group at the pyrrole nitrogen requires pre-methylation of the homologue (e.g., using methyl iodide and NaH).

Yield and Scalability

Initial yields for benzothiazine analogues reach 65–80%, suggesting potential for high efficiency if applied to N-methylated homologues. However, direct data for 1-methyl-2,3-dihydropyrrole remains unreported, necessitating further validation.

Enantioselective [6 + 2]-Cycloaddition Using BINOL-Phosphoric Acid Catalysis

Reaction Optimization

  • Catalyst Loading : 10 mol% of (R)-BINOL-PA achieves 98.5:1.5 enantiomeric ratio (e.r.).

  • Solvent System : Dichloromethane (DCM) at 0°C minimizes side reactions.

Representative Data :

Pyrrole-2-CarbinolAldehydeYield (%)e.r.
1m4-MeOC₆H₄CH₂CHO7098:2
1tPhCH₂CHO5197:3

Table 2 : Performance of BINOL-PA catalysis.

Large-Scale Synthesis via Diacetyl-Mediated Cyclocondensation

Key Conditions

  • Temperature : 50°C in open-air conditions.

  • Workup : Precipitation in cold methanol or acetonitrile.

Scalability Data :

  • 20 mmol scale yields 60–70% product after crystallization.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityStereoselectivityKey Limitations
Ugi 4-CR/Cycloisomerization45–78ModerateNoneMulti-step synthesis
One-Pot Sulfone Cyclization65–80*HighNoneRequires N-methylated precursor
BINOL-PA Catalysis51–70LowHigh (up to 98:2)Complex product isolation
Diacetyl Cyclocondensation60–70HighNoneCore structure divergence

Table 3 : Comparative performance of synthetic routes . *Estimated for adapted synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Pyrrole, 2,3-dihydro-1-methyl-?

  • Methodology : Multi-step synthesis involving alkylation and cyclization. For example, methyl group introduction via NaH/MeI in THF at 0°C to room temperature, followed by nitro-group reduction or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) . Optimization of reaction time, temperature, and stoichiometry is critical for yield and purity .
  • Key Steps :

  • Alkylation of pyrrole derivatives under controlled conditions.
  • Purification via recrystallization or chromatography to isolate intermediates.

Q. How should researchers characterize this compound using spectroscopic methods?

  • Spectroscopic Techniques :

  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches in pyrrole rings) using databases like NIST Chemistry WebBook .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns via NIST reference data .
  • NMR : Assign signals for dihydro-pyrrole protons (e.g., 1H NMR δ 2.5–3.5 ppm for methyl groups) and verify regiochemistry using 2D experiments (COSY, HSQC) .

Q. What safety protocols are essential during synthesis and handling?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Ensure proper ventilation to mitigate inhalation risks.
  • Avoid dust formation; handle in a fume hood .

Advanced Research Questions

Q. How can researchers optimize multi-step synthetic routes to improve yield?

  • Strategies :

  • Reagent Optimization : Screen bases (e.g., K2CO3 vs. NaH) and solvents (THF vs. dioxane) for alkylation steps .
  • Catalyst Screening : Test Pd(PPh3)4 vs. other catalysts for cross-coupling efficiency .
  • In-situ Monitoring : Use TLC or HPLC to track reaction progress and identify byproducts .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?

  • Approach :

  • High-Resolution NMR : Assign ambiguous peaks via DEPT-135 or NOESY to confirm spatial proximity of protons .
  • X-ray Crystallography : Resolve structural ambiguities by determining crystal packing and hydrogen-bonding motifs (e.g., N1—H1⋯O1 interactions) using SHELXL .

Q. What advanced crystallographic methods are suitable for structural analysis?

  • SHELX Software :

  • Refinement : Use SHELXL for high-resolution data to model anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Check R-factors and electron density maps to confirm absence of disorder .

Q. How to investigate structure-activity relationships (SAR) for pharmacological potential?

  • Methodology :

  • Derivatization : Synthesize analogs with substituents at positions 2, 3, or the methyl group.
  • Biological Assays : Test antimicrobial/anticancer activity against cell lines, comparing with known pyrrole-based drugs .
  • Computational Docking : Model interactions with target enzymes (e.g., kinases) using molecular dynamics simulations (if experimental data is limited) .

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